3-morpholino-4-tetrahydro-1h-pyrrol-1-ylcyclobut-3-ene-1,2-dione
CAS No.: 282093-48-5
Cat. No.: VC3912586
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 282093-48-5 |
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Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | 3-morpholin-4-yl-4-pyrrolidin-1-ylcyclobut-3-ene-1,2-dione |
Standard InChI | InChI=1S/C12H16N2O3/c15-11-9(13-3-1-2-4-13)10(12(11)16)14-5-7-17-8-6-14/h1-8H2 |
Standard InChI Key | INDCFFAROPASLT-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 |
Canonical SMILES | C1CCN(C1)C2=C(C(=O)C2=O)N3CCOCC3 |
Introduction
Structural Characteristics
The compound features a cyclobutene-1,2-dione core (a four-membered ring with two ketone groups) substituted at the 3-position with a morpholino group and at the 4-position with a tetrahydro-1H-pyrrol-1-yl group. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol . The structure is confirmed by its IUPAC name and synonyms, including 3-(4-Morpholinyl)-4-pyrrolidino-3-cyclobutene-1,2-dione .
Key structural elements include:
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Cyclobut-3-ene-1,2-dione: A strained cyclobutene ring with conjugated ketone groups, contributing to reactivity in cycloaddition or ring-opening reactions.
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Morpholino group: A six-membered nitrogen-containing ring (morpholine) attached via an oxygen atom, enhancing water solubility and potential hydrogen-bonding interactions.
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Pyrrolidinyl group: A saturated five-membered nitrogen-containing ring, adding steric and electronic complexity.
Supplier | Country | Product List Size | Advantage Score |
---|---|---|---|
Maybridge Chemical Co. | Belgium | 6,293 | 73 |
Apollo Scientific Ltd. | United Kingdom | 6,084 | 88 |
Ryan Scientific, Inc. | United States | 6,439 | 60 |
Atomax Chemicals Co. | China | 6,489 | 43 |
These suppliers provide the compound in bulk quantities, likely synthesized via nucleophilic substitution or cyclocondensation reactions involving cyclobutene precursors and morpholine/pyrrolidine derivatives .
Physicochemical Properties
Molecular Characteristics
Biological Activity and Applications
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Anticancer activity: Cyclobutene rings can engage in strain-promoted cycloadditions with biomolecules.
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Neurological targets: Morpholine-containing compounds frequently interact with GPCRs or ion channels.
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Antimicrobial agents: Pyrrolidine scaffolds are common in antibiotics due to their ability to disrupt microbial membranes.
Challenges and Future Directions
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Synthetic Complexity: The strained cyclobutene ring necessitates careful reaction conditions to avoid ring-opening side reactions.
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Limited Bioactivity Data: Further studies are required to evaluate its pharmacological potential.
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Derivatization Opportunities: Functionalization at the ketone positions could yield analogs with improved solubility or target specificity.
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